4-(2,2-Dimethylcyclobutyl)benzoic acid
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Overview
Description
4-(2,2-Dimethylcyclobutyl)benzoic acid is a versatile compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.269 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylcyclobutyl)benzoic acid typically involves the reaction of 2,2-dimethylcyclobutanone with benzoic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylcyclobutyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is a common oxidizing agent used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
4-(2,2-Dimethylcyclobutyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylcyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethylcyclopropyl)benzoic acid
- 4-(2,2-Dimethylcyclopentyl)benzoic acid
- 4-(2,2-Dimethylcyclohexyl)benzoic acid
Uniqueness
4-(2,2-Dimethylcyclobutyl)benzoic acid is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its particular characteristics are advantageous .
Properties
IUPAC Name |
4-(2,2-dimethylcyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)8-7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEPPQCWFJINID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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